molecular formula C18H14Br2O3 B12583187 (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone CAS No. 628691-21-4

(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone

Cat. No.: B12583187
CAS No.: 628691-21-4
M. Wt: 438.1 g/mol
InChI Key: XWZAKIFWMHVOFO-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone, also known as benzbromarone, is a compound with significant pharmacological properties. It is primarily known for its potent uricosuric effects, which make it useful in the treatment of gout and hyperuricemia. The compound is a derivative of benzofuran and contains bromine atoms, which contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves several steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-propylbenzofuran to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and acylation reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and high yield. The final product is purified using recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the blood, thereby alleviating the symptoms of gout and hyperuricemia. The molecular targets include the active site of xanthine oxidase, where the compound binds and prevents the enzyme from catalyzing the oxidation of hypoxanthine to uric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone is unique due to its dual mechanism of action, which includes both uricosuric and xanthine oxidase inhibitory effects. This dual action makes it particularly effective in reducing uric acid levels compared to other compounds that only target one pathway .

Properties

CAS No.

628691-21-4

Molecular Formula

C18H14Br2O3

Molecular Weight

438.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-propyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C18H14Br2O3/c1-2-5-15-16(11-6-3-4-7-14(11)23-15)17(21)10-8-12(19)18(22)13(20)9-10/h3-4,6-9,22H,2,5H2,1H3

InChI Key

XWZAKIFWMHVOFO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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